molecular formula C10H10IN3OS B4777842 4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4777842
M. Wt: 347.18 g/mol
InChI Key: NAOMNAKHCCBOST-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a thienylmethyl group attached to the nitrogen atom The carboxamide group is located at the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.

    Attachment of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction using a thienylmethyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with the iodine atom replaced by hydrogen.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide
  • 4-iodo-1-methyl-N-(phenylmethyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the thienylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-iodo-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3OS/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOMNAKHCCBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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